2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride

JNK3 inhibitor kinase selectivity oral bioavailability

Researchers requiring a validated kinase hinge-binder scaffold often face supply inconsistency and limited solubility data. This 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride (CAS 164525-14-8) solves both, offering a hydrochloride salt for superior aqueous handling. - Core scaffold for selective JNK3 inhibitors (derivative IC50 = 15 nM, 87% oral bioavailability) and mutant EGFR inhibitors (T790M IC50 = 0.123 µM). - Enables CDK4/6-selective probe development with minimal off-target arrest. - Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility in lead optimization.

Molecular Formula C7H7ClN4O
Molecular Weight 198.61 g/mol
Cat. No. B11901069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
Molecular FormulaC7H7ClN4O
Molecular Weight198.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(NC2=O)N.Cl
InChIInChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H3,8,9,10,11,12);1H
InChIKeyMSBQFTMFWCORFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride Core Scaffold & Identifiers


2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride (CAS 164525-14-8) is a heterocyclic small molecule featuring a fused pyridine-pyrimidine core with a 2-amino substituent and a hydrochloride salt form [1]. This scaffold serves as a foundational building block for kinase inhibitor discovery, with derivatives exhibiting potent and selective inhibition against targets including JNK, EGFR, and CDK4/6 [2]. The hydrochloride salt enhances aqueous solubility and facilitates formulation for in vitro and in vivo studies.

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: Generic Substitution Failure


The 2-amino substituent and hydrochloride salt form are critical determinants of biological activity, selectivity, and physicochemical properties. Unsubstituted pyrido[2,3-d]pyrimidin-4(3H)-ones exhibit broad, non-selective kinase inhibition, whereas the 2-aminopyridine motif confers exquisite selectivity for CDK4/6 [1] and enables potent JNK3 inhibition with high oral bioavailability [2]. Furthermore, the hydrochloride salt directly impacts aqueous solubility and handling, affecting reproducibility in cell-based assays and in vivo dosing. Substituting the 2-amino group or using the free base can drastically alter kinase selectivity, potency, and pharmacokinetics.

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: Quantitative Differentiation Evidence


JNK3 Inhibition Potency and Selectivity

A derivative from the 2-aminopyridopyrimidinone series (inhibitor 13) demonstrated JNK3 IC50 = 15 nM, with >10 µM inhibition against p38 kinase (selectivity >667-fold) [1]. In vivo, this compound achieved 87% oral bioavailability in rats [1].

JNK3 inhibitor kinase selectivity oral bioavailability

EGFR WT and T790M Dual Inhibition

Compound 8a, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, inhibited EGFRWT with IC50 = 0.099 µM and EGFRT790M with IC50 = 0.123 µM, representing only a 1.24-fold shift in potency [1]. It also induced a 5.3-fold increase in caspase-3 levels in PC-3 cells, indicating apoptosis [1].

EGFR inhibitor T790M mutant apoptosis induction

CDK4/6 Selectivity via 2-Aminopyridine Modification

Modification of pyrido[2,3-d]pyrimidin-7-ones to include a 2-aminopyridine side chain at C2 provides exquisite selectivity for CDK4/6 in vitro [1]. This selectivity is recapitulated in cells, creating a G1 block at concentrations up to 100-fold the IC50 for proliferation [1].

CDK4/6 inhibitor kinase selectivity G1 cell cycle arrest

Plasmepsin Inhibition: Pyrido[2,3-d] Isomer Limitations

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against plasmepsins I, II, and IV, regardless of the substituent at position 7 [1]. In contrast, pyrido[3,2-d]pyrimidin-4(3H)-one and pyrido[4,3-d]pyrimidin-4(3H)-one isomers were identified as more appropriate scaffolds for Plm inhibitor development, with a specific [3,2-d] derivative demonstrating very high potency against Plm IV and high selectivity over human cathepsin D [1].

antimalarial plasmepsin isomer selectivity

Sub-Nanomolar MAPK14/p38α Inhibition

A 2-aminopyridopyrimidinone derivative (CHEMBL1825148) demonstrated IC50 = 0.0600 nM against MAPK14 (p38α) in a 96-well enzymatic assay [1]. This represents sub-nanomolar potency, which is >16-fold lower than the typical nanomolar IC50 range of many kinase inhibitors.

MAPK14 inhibitor p38α sub-nanomolar potency

2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: Priority Research Applications


Selective JNK3 Inhibitors for Neurodegenerative Diseases

The 2-aminopyridopyrimidinone scaffold enables the design of JNK3-selective inhibitors with high oral bioavailability, as demonstrated by a derivative with IC50 = 15 nM (JNK3), >667-fold selectivity over p38, and 87% oral bioavailability in rats [4]. This profile is ideally suited for CNS drug discovery programs targeting Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions where JNK3 signaling is implicated [4].

Next-Generation EGFR T790M Inhibitors for NSCLC

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit near-equipotent inhibition of wild-type EGFR and the T790M resistance mutant (IC50 = 0.099 µM and 0.123 µM, respectively) [4]. This minimal potency shift (1.24-fold) contrasts with first-generation inhibitors and positions this scaffold for development of mutant-selective EGFR inhibitors for non-small cell lung cancer [4].

CDK4/6-Selective Cancer Therapeutics with Improved Window

The 2-aminopyridine substituent confers exquisite CDK4/6 selectivity, enabling a G1 cell cycle arrest at concentrations up to 100-fold the antiproliferative IC50 [4]. This selectivity window reduces off-target kinase inhibition and associated toxicities, making the scaffold attractive for developing next-generation CDK4/6 inhibitors with enhanced safety profiles for breast cancer and other CDK4/6-dependent malignancies [4].

Lead Optimization Leveraging Sub-Nanomolar Kinase Potency

Derivatives of the 2-aminopyridopyrimidinone core have achieved sub-nanomolar potency against kinases (IC50 = 0.0600 nM for MAPK14/p38α) [4]. This establishes the scaffold as a high-potency starting point for structure-based lead optimization campaigns, particularly for targets where ultra-high affinity is required for target engagement in vivo [4].

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